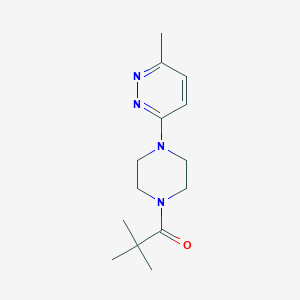

2,2-Dimethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

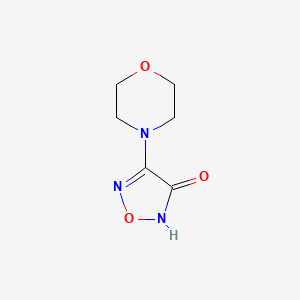

The compound “2,2-Dimethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a piperazine ring and a pyridazine ring . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Scientific Research Applications

Synthesis and Molecular Structures

Research into compounds with similar structures has led to significant advancements in synthetic chemistry. For example, the synthesis of polyamides containing nucleobases like theophylline and thymine (M. Hattori & M. Kinoshita, 1979) demonstrates the potential for creating novel polymers with specific properties. Additionally, studies on the crystal and molecular structures of dimethylisothiazolopyridin derivatives (Z. Karczmarzyk & W. Malinka, 2004) provide insights into the conformation and stability of such molecules, which is critical for understanding their reactivity and interaction with biological targets.

Pharmaceutical Development

The exploration of novel compounds for pharmaceutical applications is a primary focus of research in this area. The discovery of phosphoinositide-3-kinase inhibitors (B. Lanman et al., 2014) highlights the potential for developing targeted cancer therapies. Similarly, studies on the antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives (L. Mallesha et al., 2012) contribute to the search for new anticancer agents.

Biological Activities

Research on compounds with piperazine structures has also revealed a range of biological activities. For instance, the synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids (Ahmed E. M. Mekky & S. Sanad, 2020) have shown promising results in inhibiting bacterial biofilms, indicating potential applications in combating antibiotic-resistant infections. Moreover, the development of multifunctional antioxidants (Hongxiao Jin et al., 2010) offers new avenues for treating age-related diseases by targeting oxidative stress and metal ion dysregulation.

Mechanism of Action

Target of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx , which is required for the activation of various cellular processes.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting calcium ion influx . This inhibition could lead to changes in cellular processes that rely on calcium ions for activation.

Biochemical Pathways

Given that it potentially inhibits calcium ion influx , it could impact a variety of cellular processes and pathways that rely on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic reactions.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

properties

IUPAC Name |

2,2-dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)14(2,3)4/h5-6H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYATLNIHJVCOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2863006.png)